![molecular formula C15H16ClNO3S B5869227 3-chloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5869227.png)
3-chloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Glyburide Intermediate : 3-chloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide serves as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Glyburide helps regulate blood sugar levels by stimulating insulin release from pancreatic beta cells .
Cosmetic and Dermatological Applications
- Collagen Production : N-substituted sulfonyloxybenzylamines, including our compound, are believed to enhance skin appearance by stimulating collagen production. This property may contribute to reversing skin wrinkles and improving overall skin health .
Organic Synthesis and Chemical Reactions
- Benzylic Position Reactivity : The benzylic position (adjacent to the benzene ring) in this compound is susceptible to various reactions:
- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom via free radical bromination. This reaction is useful for introducing halogens into organic molecules .
- Nucleophilic Substitution (SN1) : In 2° and 3° benzylic halides, the resonance-stabilized carbocation allows for SN1 reactions. However, 1° benzylic halides typically react via an SN2 pathway .
properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-15-8-7-13(11-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWXFSQYLQCATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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